Phenyl (4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)carbamate

Description

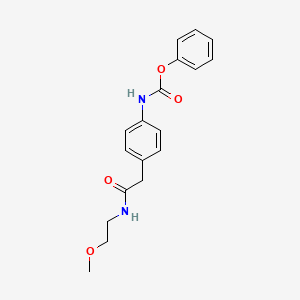

Phenyl (4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)carbamate is a carbamate derivative featuring a phenyl group linked to a carbamate moiety, with a methoxyethylamino substituent on the adjacent ethyl chain. The methoxyethyl group may influence solubility and binding affinity, distinguishing it from other carbamates.

Properties

IUPAC Name |

phenyl N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-23-12-11-19-17(21)13-14-7-9-15(10-8-14)20-18(22)24-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTSRTUFHXCEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-(2-methoxyethyl)phenol with a suitable carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process includes the purification of intermediates and the final product through techniques such as recrystallization, distillation, and chromatography. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenyl (4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

Phenyl (4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl (4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and selected analogs:

Key Observations :

- Substituent Effects: The methoxyethyl group in the target compound likely enhances hydrophilicity compared to chlorophenyl (4a) or phenoxyphenoxy (fenoxycarb) substituents. This may improve aqueous solubility but reduce membrane permeability relative to more lipophilic analogs .

Biological Activity

Phenyl (4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)carbamate, commonly referred to as a phenyl carbamate derivative, has garnered attention in recent pharmacological research for its potential biological activities. This compound exhibits various interactions at the molecular and cellular levels, which may contribute to its therapeutic applications.

Chemical Structure and Properties

The chemical structure of phenyl carbamate can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 273.33 g/mol

This compound features a carbamate functional group, which is known for enhancing the bioavailability and stability of pharmacologically active compounds.

Phenyl carbamates have been studied for their role as inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2. MMPs are crucial in various physiological processes, including tissue remodeling and wound healing, but their overactivity is linked to pathological conditions such as cancer metastasis and arthritis.

- Inhibition of MMPs : Research indicates that phenyl carbamate derivatives selectively inhibit MMP-2 with high potency. The inhibition constants for these compounds have been reported in the nanomolar range, indicating strong binding affinity. For instance, one study highlighted a derivative that exhibited an IC value of approximately 0.87 µM against MMP-2, while showing significantly less activity against other MMPs such as MMP-9 and MMP-14 .

- Blood-Brain Barrier Penetration : The ability of phenyl carbamate derivatives to cross the blood-brain barrier (BBB) has been evaluated. One study demonstrated that certain derivatives could achieve therapeutic concentrations in the brain, making them potential candidates for treating neurological conditions .

Case Studies

Several studies have explored the biological activity of phenyl carbamates:

- Study on Cancer Metastasis : A preclinical study investigated the effects of a phenyl carbamate derivative on tumor growth and metastasis in animal models. The results showed significant reductions in tumor size and metastatic spread, attributed to the compound's ability to inhibit MMP-2 activity .

- Neuroprotective Effects : Another study assessed the neuroprotective properties of phenyl carbamate derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage by modulating inflammatory responses and inhibiting MMP-mediated degradation of extracellular matrix components .

Pharmacokinetics

The pharmacokinetic profile of phenyl carbamate derivatives has been a focus of research, particularly regarding their absorption, distribution, metabolism, and excretion (ADME):

| Parameter | Value |

|---|---|

| Bioavailability | High (specific derivatives) |

| Half-life | Variable; dependent on structure |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

Studies indicate that modifications to the phenyl ring and carbamate structure can enhance bioavailability and therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.